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Compound of Interest

Compound Name: 1-Bromo-2,3-dimethylbut-2-ene

Cat. No.: B1279173

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dimethylbut-2-ene is a valuable chemical intermediate in organic synthesis.[1]
Classified as a primary allylic bromide, its structure features a bromine atom on a carbon
adjacent to a tetrasubstituted carbon-carbon double bond.[1] This unique arrangement confers
specific reactivity, making it a versatile building block and alkylating agent for introducing the
sterically hindered 2,3-dimethylbut-2-enyl moiety into more complex molecular architectures.[1]
Its utility stems from the activated carbon-bromine bond, which is highly susceptible to
nucleophilic substitution reactions, and its role in radical reactions.[1]

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical compound is critical for research and
development. The standard IUPAC name for this compound is 1-Bromo-2,3-dimethylbut-2-
ene.[2] It is also known by several synonyms and is tracked across various chemical
databases.
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Identifier Type Value
IUPAC Name 1-bromo-2,3-dimethylbut-2-ene[2]
CAS Number 5072-70-8[2]

Molecular Formula

CeH11Br[2]

InChl Key

FOJZHDBSZUMAHU-UHFFFAQOYSA-N[2]

Canonical SMILES

CC(=C(C)CB)C[2]

Synonyms

1-Bromo-2,3-dimethyl-2-butene, 2,3-Dimethyl-2-
butenyl bromide, 2-Butene, 1-bromo-2,3-
dimethyl-[2]

Physicochemical and Computed Properties

Summarized below are the key physical and computed properties of 1-Bromo-2,3-

dimethylbut-2-ene.

Property Value Notes
Molecular Weight 163.06 g/mol [1][2]
Exact Mass 162.00441 Da[2][3]
Appearance Colorless Qil[4]
Boiling Point 60-90 °C[4] at 15 Torr
Density 1.2537 g/lcm3[4]
Solubility Slightly soluble in Chloroform
and Hexanes[4]
XLogP3 3.1]3] A measure of lipophilicity
Complexity 78.2[3]

Predicted Spectroscopic Data
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While comprehensive, experimentally verified spectra for 1-Bromo-2,3-dimethylbut-2-ene are
not widely available in public databases, its structure allows for the prediction of key
spectroscopic features essential for its characterization.

e 1H NMR: The proton NMR spectrum is expected to show three distinct signals. A singlet for
the two protons of the bromomethyl group (CH2Br) would likely appear in the range of 3.8-
4.2 ppm. Two singlets, each integrating to three protons, would correspond to the two methyl
groups attached to the double bond (C2-CHs and C3-CHs). A third singlet, integrating to six
protons, would represent the two equivalent methyl groups on the other side of the double
bond.

e 13C NMR: The carbon NMR spectrum is predicted to exhibit four unique carbon signals. The
brominated carbon (CH2Br) would appear downfield, typically in the 30-40 ppm range. The
two sp? hybridized carbons of the double bond would be found further downfield, likely
between 120-140 ppm. The sp® hybridized carbons of the methyl groups would appear
upfield. PubChem indicates the existence of a 13C NMR spectrum, confirming its utility in
characterization.[2]

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching and
bending vibrations for the methyl and methylene groups. A key feature would be the C=C
stretching vibration of the tetrasubstituted alkene, which is expected to be weak or absent
due to the lack of a significant dipole moment change during the vibration. A C-Br stretching
absorption would be expected in the fingerprint region, typically around 500-680 cm~1.

e Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern
for a monobrominated compound, with two molecular ion peaks ([M]* and [M+2]*) of nearly
equal intensity, corresponding to the natural abundance of the 7°Br and 81Br isotopes. The
primary fragment would likely result from the loss of the bromine atom to form a stable,
resonance-stabilized allylic carbocation.

Experimental Protocols
Synthesis: Allylic Bromination of 2,3-Dimethyl-2-butene

1-Bromo-2,3-dimethylbut-2-ene is commonly synthesized via the regioselective allylic
bromination of 2,3-dimethyl-2-butene using N-bromosuccinimide (NBS) as the bromine source
and a radical initiator.
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Reference: Clennan, Edward L.; Chen, Xiangning [Journal of the American Chemical Society,
1989, vol. 111, # 15, p. 5787 - 5792].

Materials:

2,3-Dimethyl-2-butene

N-Bromosuccinimide (NBS)

Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

Tetrachloromethane (CCl4), anhydrous

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Heating mantle

Filtration apparatus

Rotary evaporator

Distillation apparatus

Procedure:

Reaction Setup: To a dry round-bottom flask containing tetrachloromethane (CCls), add 2,3-
dimethyl-2-butene (1.0 equivalent).

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic
amount of a radical initiator such as dibenzoyl peroxide (BPO).

Reaction Conditions: The mixture is heated to reflux (approx. 77 °C for CCla) with vigorous
stirring for 3 hours. The reaction should be monitored for the disappearance of the starting
material (e.g., by GC or TLC). The solid succinimide byproduct will float to the surface as the
reaction proceeds.

Workup: After the reaction is complete, cool the mixture to room temperature.
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« Filtration: Remove the solid succinimide byproduct by vacuum filtration and wash the solid
with a small amount of cold CCla.

¢ Solvent Removal: Combine the filtrates and remove the CCls solvent under reduced
pressure using a rotary evaporator.

 Purification: The resulting crude oil, containing the desired 1-Bromo-2,3-dimethylbut-2-ene
and potentially some rearranged byproducts, can be purified by vacuum distillation to yield
the final product. The reported yield for this method is approximately 64%.

Reactivity: Representative Nucleophilic Substitution
(S_N1)

As a primary allylic halide, 1-Bromo-2,3-dimethylbut-2-ene readily undergoes nucleophilic
substitution, often proceeding through a resonance-stabilized allylic carbocation (S_N1
mechanism), especially with weak nucleophiles in polar protic solvents.

Materials:

e 1-Bromo-2,3-dimethylbut-2-ene

o Ethanol (as both solvent and nucleophile)

e Round-bottom flask with reflux condenser and magnetic stirrer
e Heating mantle

e Sodium bicarbonate solution (5% aqueous)

o Diethyl ether

o Separatory funnel

e Anhydrous magnesium sulfate or sodium sulfate

» Rotary evaporator

Procedure:
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e Reaction Setup: Dissolve 1-Bromo-2,3-dimethylbut-2-ene (1.0 equivalent) in ethanol in a
round-bottom flask.

» Reaction Conditions: Heat the solution to a gentle reflux and stir. The reaction progress can
be monitored by TLC, watching for the consumption of the starting alkyl halide.

e Workup: Once the reaction is complete, cool the mixture to room temperature and remove
the bulk of the ethanol using a rotary evaporator.

o Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash
the organic layer sequentially with water and then a 5% sodium bicarbonate solution to
neutralize any HBr formed.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the filtrate using a rotary evaporator to yield the crude product, 1-Ethoxy-
2,3-dimethylbut-2-ene.

« Purification: The crude product can be further purified by fractional distillation or column
chromatography if necessary.

Reaction Pathways and Mechanisms

The synthetic utility of 1-Bromo-2,3-dimethylbut-2-ene is defined by its participation in key
reaction pathways, which can be visualized to understand the logical flow of bond-forming and
bond-breaking events.
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Reaction Workup & Purification
" stirring .
2,3-Dimethyl-2-butene Heat to Reflux . P Remove CCl4 P Pure Product:
NBS, BPO (cat.) > (3 hours) »| Cool to RT || Filter Succinimide =5 g a0y | Vacuum Distillation = 1-Bromo-2,3-dimethylbut-2-ene
inccl4
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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